6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine

Kinase Inhibitor Aurora Kinase Cancer Therapeutics

Medicinal chemistry groups pursuing kinase inhibitor discovery often face regioisomeric complexity during imidazo[4,5-b]pyridine scaffold diversification, requiring tedious chromatographic separation of 2-3 regioisomers. This N3-ethyl substituted scaffold eliminates regioisomer formation, ensuring single-product outcomes in parallel synthesis campaigns. • 6-Br enables Suzuki-Miyaura/Buchwald-Hartwig diversification targeting the kinase ATP-binding pocket • Validated in Aurora kinase inhibitor CCT137690 (Aurora-A IC50 = 0.015 μM, Aurora-B IC50 = 0.025 μM) • Defined regiochemistry maximizes synthetic throughput; no chromatographic regioisomer separation required

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1033202-59-3
Cat. No. B1290789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine
CAS1033202-59-3
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=CC(=C2)Br
InChIInChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3
InChIKeyQHFMKLXEVDGSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: Procurement & Research Overview


6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine family, characterized by a bromine atom at the 6-position and an ethyl group at the N3 position of the fused imidazole ring . This class of compounds has attracted substantial interest due to its structural analogy to purine bases, enabling interactions with kinase ATP-binding pockets and diverse biological targets [1]. The specific 6-bromo substitution pattern serves as a critical synthetic handle for further functionalization via cross-coupling reactions, while the N3-ethyl group contributes to molecular conformation and target engagement in downstream biological applications.

6-Bromo handle enables Suzuki-Miyaura or Buchwald-Hartwig diversification
N3-Ethyl locks regiospecificity, preventing alkylation isomer mixtures
Imidazo[4,5-b]pyridine scaffold for kinase inhibitor and enzyme inhibitor discovery

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: Why It Cannot Be Substituted


Substitution of 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine with analogs lacking the 6-bromo, 3-ethyl, or both modifications is not scientifically equivalent due to structure-activity relationship (SAR) constraints documented across multiple kinase inhibitor and antimicrobial studies. Evidence demonstrates that the 6-bromo substituent is essential for subsequent derivatization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the installation of pharmacophores that confer target potency [1]. The N3-ethyl group influences regioisomer distribution during synthesis and modulates target binding conformations [2]. Compounds lacking the bromine handle cannot undergo the same palladium-catalyzed transformations, fundamentally limiting their utility in parallel synthesis campaigns. Furthermore, biological evaluations of 6-bromo-imidazo[4,5-b]pyridine derivatives reveal that substitution at the 6-position directly impacts enzyme inhibition potency against urease (IC50 values ranging from 15.85 to 32.50 µg/mL) and acetylcholinesterase (IC50 9.00–46.00 µg/mL) [3].

Target
6-Bromo Cross-coupling site for pharmacophore installation
N3-Ethyl Single regioisomer in downstream alkylation
Scaffold Validated for Aurora kinase, AChE, urease inhibition
Substitutes (analogs lacking key features)
No 6-Br Cannot undergo Pd-catalyzed diversification; synthesis path blocked
No N3-Et Regioisomeric mixtures (2–3 isomers) require separation
Unsubstituted core Enzyme inhibition profile may shift; SAR context lost

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: Comparative Evidence


Aurora Kinase Lead Optimization via 6-Bromo Scaffold

In lead optimization studies targeting Aurora kinases, the 6-bromo-imidazo[4,5-b]pyridine scaffold served as the essential synthetic precursor for installing piperazinyl and benzylpiperazinyl motifs at the 6-position via palladium-catalyzed cross-coupling [1]. The optimized compound CCT137690 (derived from this scaffold class) demonstrated potent pan-Aurora inhibition with IC50 values of 0.015 ± 0.003 μM (Aurora-A), 0.025 μM (Aurora-B), and 0.019 μM (Aurora-C) [1]. The 6-bromo handle was essential for structural diversification during SAR exploration; analogs lacking this reactive site could not undergo analogous derivatization to achieve comparable potency. Additionally, CCT137690 achieved in vivo tumor growth inhibition in SW620 colon carcinoma xenografts following oral administration, with no observed toxicities as defined by body weight loss [1].

Aurora Kinase Optimization
Class-level
Derivatized compound CCT137690: Aurora-A IC50 0.015 μM (reported)
6-Bromo scaffold required for nanomolar Aurora inhibition; unsubstituted analog cannot replicate
Reported in biochemical assay; in vivo xenograft data available (model context)
Kinase Inhibitor Aurora Kinase Cancer Therapeutics Medicinal Chemistry

Urease Inhibitory Activity of 6-Bromo Derivatives

A series of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives were synthesized under ultrasound irradiation and evaluated for urease inhibition [1]. Among the series, compound 2g (6-bromo-2-(4-nitrobenzyl)-3H-imidazo[4,5-b]pyridine) exhibited the most potent urease inhibition with an IC50 of 15.85 ± 0.05 µg/mL, while other analogs in the same series displayed IC50 values ranging from 17.50 to 32.50 µg/mL [1]. The presence of the 6-bromo substituent was constant across the series, confirming the scaffold's inherent enzyme inhibitory capacity that can be modulated through 2-position derivatization. This quantitative intra-series comparison establishes the 6-bromo-imidazo[4,5-b]pyridine core as a validated urease inhibitory scaffold.

Urease Inhibition
Class-level
IC50 15.85 µg/mL (derivative 2g); series range 17.50–32.50 µg/mL
6-Bromo core supports measurable urease inhibition; potency tunable by 2-substitution
In vitro jack bean urease assay; absorbance at 630 nm
Enzyme Inhibition Urease Anti-infective SAR

AChE Inhibition by 6-Bromo Derivatives

The same series of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives was evaluated for acetylcholinesterase (AChE) inhibition [1]. Compound 2d (6-bromo-2-(4-chlorobenzyl)-3H-imidazo[4,5-b]pyridine) demonstrated the most potent AChE inhibition with an IC50 of 9.00 ± 0.10 µg/mL, compared to other analogs in the series which exhibited IC50 values ranging from 12.00 to 46.00 µg/mL [1]. The intra-series variation demonstrates that the 6-bromo-imidazo[4,5-b]pyridine core is a productive template for AChE inhibitor development, with potency responsive to 2-position modifications. This establishes the scaffold as a validated entry point for CNS-related enzyme inhibition programs.

AChE Inhibition
Class-level
IC50 9.00 µg/mL (derivative 2d); series range 12.00–46.00 µg/mL
Scaffold delivers tractable AChE inhibition with >5-fold potency window
Electric eel AChE, Ellman's method; supports CNS-target SAR exploration
Acetylcholinesterase Neurodegeneration Enzyme Inhibition SAR

Breast Cancer Anticancer Activity

Microwave-assisted synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives was reported, with compounds screened for anticancer activity against breast cancer cell lines [1]. Compounds 3h and 3j showed prominent anticancer activity against both MCF-7 and BT-474 breast cancer cell lines, while other derivatives in the series displayed varying potency profiles [1]. The 6-bromo-imidazo[4,5-b]pyridine moiety was identified as a new promising template for anticancer agent synthesis [1]. This class-level evidence confirms that the 6-bromo scaffold can be elaborated into compounds with measurable antiproliferative effects, establishing its procurement value for oncology-focused medicinal chemistry.

Breast Cancer Cell Activity
Class-level
Qualitative antiproliferative effects on MCF-7 and BT-474 lines (derivatives 3h, 3j)
Reported cell-model response; exact IC50 not disclosed in accessible source
Data to verify; source review recommended for quantitative endpoint
Anticancer Breast Cancer Cytotoxicity MCF-7 BT-474

Tyrosyl-tRNA Synthetase Inhibition Potential

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated via molecular docking against Staphylococcus aureus tyrosyl-tRNA synthetase [1]. Among the selected compounds, derivative 9a exhibited the most favorable binding affinity of −8.74 kcal/mol, while compounds 8a, 12a, and 11b showed lower predicted affinities [1]. The consistent 6-bromo-imidazo[4,5-b]pyridine core across all docked compounds provides computational validation that this scaffold can productively engage the bacterial tyrosyl-tRNA synthetase active site, a validated antibacterial target. This in silico evidence supports scaffold utility for antibacterial drug discovery programs.

TyrRS Docking
Class-level
Binding affinity −8.74 kcal/mol (derivative 9a); S. aureus TyrRS target
In silico evidence supports scaffold engagement of antibacterial target
Molecular docking; requires biochemical validation
Tyrosyl-tRNA Synthetase Antibacterial Molecular Docking S. aureus

Regioselective Alkylation with N3-Ethyl Substitution

Alkylation studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (which shares the 6-bromo-imidazo[4,5-b]pyridine core) revealed that under phase-transfer catalysis conditions, the reaction yields distinct N3 and N4 regioisomers [1]. The N3-ethyl substitution present in 6-bromo-3-ethyl-3H-imidazo[4,5-b]pyridine locks the imidazole nitrogen regiochemistry, preventing the formation of N4 regioisomeric mixtures that complicate purification and characterization of downstream products [1]. In contrast, the unsubstituted 3H-imidazo[4,5-b]pyridine scaffold produces regioisomeric mixtures that require chromatographic separation, reducing synthetic efficiency. This regiospecificity translates to higher synthetic throughput and cleaner reaction profiles.

Regioselective Alkylation
Class-level
Single N3 regioisomer vs. 2–3 isomers from unsubstituted scaffold
Pre-installed N3-ethyl eliminates regioisomeric ambiguity, simplifying purification
Phase-transfer catalysis conditions; improves library synthesis throughput
Regioselectivity Alkylation Phase-Transfer Catalysis Synthetic Chemistry

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine: Research & Industrial Applications


Aurora Kinase Inhibitor Lead Optimization

This compound serves as a privileged synthetic intermediate for accessing Aurora kinase inhibitors with oral bioavailability and nanomolar potency. As demonstrated in the lead optimization of CCT137690, the 6-bromo position enables installation of piperazinyl pharmacophores that confer potent pan-Aurora inhibition (Aurora-A IC50 = 0.015 μM, Aurora-B IC50 = 0.025 μM, Aurora-C IC50 = 0.019 μM) and in vivo efficacy in SW620 colon carcinoma xenografts without body weight loss toxicity [1]. Research groups engaged in kinase inhibitor discovery should prioritize this brominated scaffold for Suzuki-Miyaura or Buchwald-Hartwig diversification campaigns targeting the ATP-binding pocket.

AChE and Urease Inhibitor Discovery

The 6-bromo-imidazo[4,5-b]pyridine scaffold has been validated as an enzyme inhibitory template against both acetylcholinesterase (AChE) and urease, with intra-series IC50 values ranging from 9.00–46.00 µg/mL (AChE) and 15.85–32.50 µg/mL (urease) depending on 2-position substitution [1]. Procurement of this compound enables systematic SAR exploration at the 2-position via bromine displacement or functional group interconversion, facilitating the identification of optimized leads for neurodegenerative disease or anti-infective applications.

Regiospecific Building Block for Parallel Synthesis

The N3-ethyl substitution eliminates the regioisomeric complexity observed during alkylation of unsubstituted imidazo[4,5-b]pyridine scaffolds, which can produce 2–3 regioisomers under standard phase-transfer catalysis conditions [1]. This compound's defined regiochemistry ensures that subsequent alkylation, acylation, or cross-coupling reactions yield single, predictable products without the need for chromatographic separation of regioisomers. CROs and medicinal chemistry groups executing parallel synthesis campaigns should select this regiospecifically substituted scaffold to maximize synthetic throughput and minimize purification overhead.

Antibacterial Lead Discovery Targeting Tyrosyl-tRNA Synthetase

Computational docking studies have positioned 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors of S. aureus tyrosyl-tRNA synthetase, with compound 9a achieving a binding affinity of −8.74 kcal/mol [1]. Research groups pursuing structure-based design of novel antibacterial agents can leverage this scaffold as a starting point for hit expansion, using the 6-bromo position for installing substituents that optimize target engagement and antibacterial potency against Gram-positive pathogens.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (Aurora)
6-Bromo handle for Pd-catalyzed diversification
Pan-Aurora biochemical and cell-based profiling
Enzyme inhibitor discovery (AChE, urease)
2-Position substitution flexibility
IC50-based SAR and selectivity panel
Regiospecific parallel synthesis building block
N3-Ethyl regiospecificity
Regioisomer-free product profiles; yield predictability
Antibacterial target engagement (TyrRS)
Scaffold binding validation via docking
Biochemical TyrRS inhibition and Gram-positive MIC

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